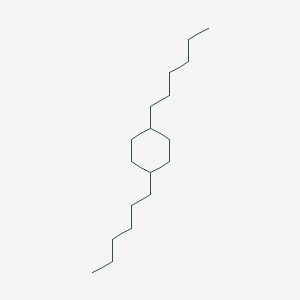
1,4-Dihexylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihexylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two hexyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dihexylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with hexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dihexylbenzene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired hydrogenation.
化学反応の分析
Types of Reactions: 1,4-Dihexylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding hexyl-substituted cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Hexyl-substituted cyclohexane derivatives.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1,4-Dihexylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including lubricants and plasticizers.
作用機序
The mechanism of action of 1,4-Dihexylcyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated derivatives. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by the presence of halogenating agents.
類似化合物との比較
1,4-Dimethylcyclohexane: Similar in structure but with methyl groups instead of hexyl groups.
1,4-Diethylcyclohexane: Contains ethyl groups instead of hexyl groups.
1,4-Dipropylcyclohexane: Contains propyl groups instead of hexyl groups.
Uniqueness: 1,4-Dihexylcyclohexane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs
特性
CAS番号 |
820233-09-8 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
1,4-dihexylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
NISYXSGVXWMZQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CCC(CC1)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


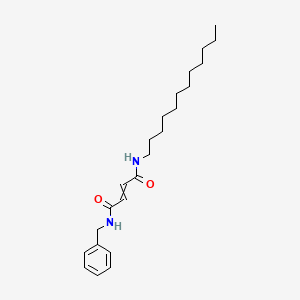
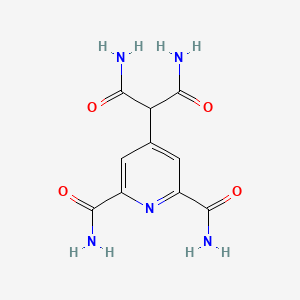
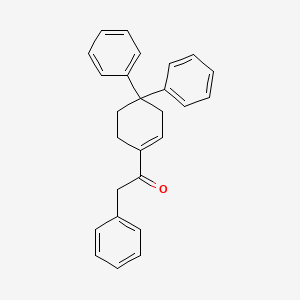
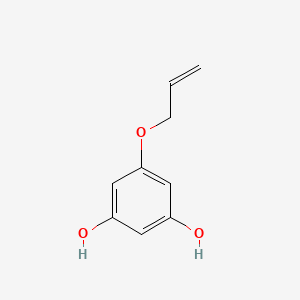
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
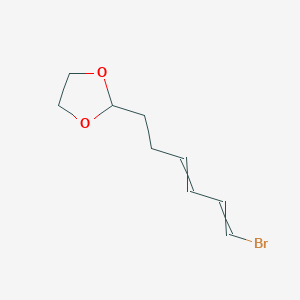
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)


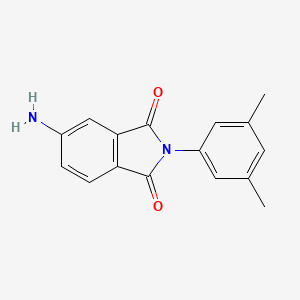
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
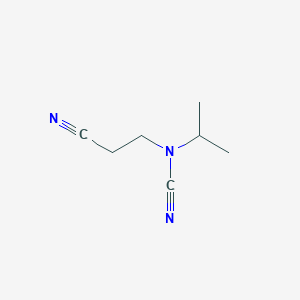
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
